4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride
Description
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially saturated pyridine ring. Its structure includes a tertiary amine and a hydroxyl group, contributing to its role as a zinc-binding moiety in medicinal chemistry applications .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h3,7H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLNLNWWFSBQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503206-22-0 | |
| Record name | 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of "4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride" is not available. However, information regarding the compound itself and related compounds can be extracted from the search results.
Chemical Information
- PubChem CID: 154857197
- Molecular Formula: C6H9ClN2O
- Molecular Weight: 160.60 g/mol
- IUPAC Name: 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine;hydrochloride
- Other Names:
Related Compounds and Potential Applications
- 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol: This compound is related and has anticonvulsant properties . It is also known as Gaboxadolum and Thip .
- 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride: This is another related compound .
- tert-butyl 3-{[(4-methylbenzenesulfonyl)oxy]methyl}-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-6-carboxylate: This compound is listed as a building block in chemical synthesis .
Heterocyclic Amines and Carcinogenicity
- The search results mention heterocyclic amines as a class of compounds that have been associated with breast cancer etiology and can act as dietary carcinogens . Examples include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) . These compounds undergo activation in breast tissue and may potentially bind with DNA, leading to cancer initiation .
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomers and Derivatives
a. 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one Hydrochloride (THIP Hydrochloride)
- Structure : Similar fused oxazole-pyridine core but with a ketone group replacing the hydroxyl moiety.
- Properties: Soluble in water and DMSO (up to 100 mM), acting as a GABAA receptor agonist with antinociceptive and anticonvulsant effects .
- Key Difference : The ketone group enhances solubility but reduces zinc-binding capability compared to the hydroxyl-containing parent compound .
b. 6-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic Acid
- Structure : Includes a tert-butoxycarbonyl (Boc) group and carboxylic acid substituent.
- Properties : Molecular weight = 214.63 g/mol; designed for improved stability in synthetic intermediates .
- Application : Used in peptide coupling or as a building block for bioactive molecules .
Heterocyclic Analogues with Modified Ring Systems
a. 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine Hydrochloride
- Structure : Replaces the oxazole ring with a triazole and expands the pyridine to a pyrimidine.
- Properties : CAS 1208673-90-8; molecular formula C₆H₉ClN₄. Used in R&D for kinase inhibitors due to enhanced π-stacking interactions .
- Key Difference : Triazole improves metabolic stability but increases synthetic complexity .
Comparative Data Table
Research Findings and Key Insights
- BI-2545 Development : The hydroxyl group in this compound conferred potent zinc-binding in autotaxin inhibition (IC₅₀ < 10 nM) but resulted in low Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s), prompting discontinuation .
- THIP Hydrochloride : Demonstrated 100 mM solubility in polar solvents, enabling in vivo studies for neurological disorders .
- Triazolo-pyrimidine Analogues : Exhibited superior target engagement in kinase assays due to triazole’s hydrogen-bonding capacity .
Biological Activity
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant effects, enzyme inhibition, and potential anticancer activity.
- IUPAC Name : 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine hydrochloride
- CAS Number : 2503206-22-0
- Molecular Formula : C6H9ClN2O
- Molecular Weight : 160.6 g/mol
- Purity : 95% .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of oxazolo compounds. For instance, derivatives of oxadiazole have shown significant antioxidant activity through various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. These compounds effectively scavenge free radicals and enhance reducing power .
| Assay Type | Activity Level |
|---|---|
| CUPRAC Assay | High |
| DPPH Scavenging | Moderate |
| FRAP Assay | Significant |
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound exhibits inhibitory effects on several enzymes critical in metabolic pathways:
- Cholinesterases : Inhibition of cholinesterases can enhance acetylcholine levels in synaptic clefts.
- Tyrosinase : Inhibiting tyrosinase can reduce melanin production and is beneficial in treating hyperpigmentation disorders.
- Amylase and Glucosidase : The compound has shown potential in managing diabetes by inhibiting starch and sugar breakdown .
| Enzyme | Inhibition Effect |
|---|---|
| Cholinesterases | Moderate |
| Tyrosinase | Significant |
| Amylase | High |
| Glucosidase | High |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties against various cancer cell lines. Notably:
- Cell Lines Tested : PANC-1 (pancreatic cancer), HEK293 (human embryonic kidney).
- Mechanism of Action : Induction of apoptotic pathways leading to cell death in cancer cells.
The compound's ability to trigger apoptosis was confirmed through molecular modeling and bioinformatics tools .
Case Studies
-
Study on Antioxidant Properties :
- Researchers evaluated the antioxidant capacity using several assays and found that the compound significantly reduced oxidative stress markers in cellular models.
-
Enzyme Inhibition Study :
- A comprehensive study on enzyme inhibition showed that the compound effectively inhibited glucosidase activity in vitro, suggesting its potential use in diabetes management.
- Anticancer Efficacy :
Q & A
Q. What are the key considerations for optimizing the synthesis of 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride?
- Methodological Answer : Synthesis optimization requires attention to:
- Reagent selection : Use catalytic systems like bismuth oxide (Bi₂O₃) for cyclization reactions, which improve yields in heterocyclic ring formation .
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization while avoiding decomposition of sensitive intermediates .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems to isolate high-purity product .
- Scale-up : Transition from batch to flow chemistry for reproducibility, ensuring consistent reaction times and temperature gradients .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : Use ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments, focusing on the oxazole-proton (δ 6.8–7.2 ppm) and pyridine-proton (δ 8.0–8.5 ppm) regions. ¹³C NMR resolves carbonyl (C=O, ~170 ppm) and aromatic carbons .
- IR spectroscopy : Confirm the presence of C=N (1640–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches characteristic of oxazolo-pyridine frameworks .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) identifies the molecular ion peak [M+H]⁺ and validates molecular weight (e.g., calculated vs. observed m/z) .
Q. What biological screening protocols are suitable for initial evaluation of this compound’s bioactivity?
- Methodological Answer :
- Anticancer assays : Use MTT assays on HepG2 or Huh-7 cell lines to assess cytotoxicity (IC₅₀ values) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) .
- Antimicrobial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) to measure ATP competition .
Advanced Research Questions
Q. How can reaction mechanisms for oxazolo-pyridine ring formation be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via in-situ FTIR to track intermediate formation (e.g., imine or enamine intermediates) .
- Isotopic labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the oxazole ring via LC-MS/MS analysis .
- Computational modeling : Apply DFT (B3LYP/6-31G*) to map energy barriers for cyclization steps, identifying rate-limiting stages .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable-temperature NMR : Perform experiments (e.g., 25°C to −40°C) to detect dynamic processes like ring puckering or proton exchange .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities (e.g., confirming diastereotopic protons) .
- X-ray crystallography : Obtain single crystals (via slow evaporation in acetonitrile) to resolve absolute configuration and confirm tautomeric forms .
Q. What strategies are effective for in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Rodent models : Administer intravenously (1–5 mg/kg) to assess plasma half-life (t₁/₂) and bioavailability. Use LC-MS/MS for quantitation (LLOQ = 1 ng/mL) .
- Tissue distribution : Sacrifice animals at timed intervals, homogenize organs (liver, kidney), and extract analytes using SPE cartridges (C18 phase) .
- Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF-MS with MSE data acquisition, comparing to synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
